molecular formula C13H18ClN B12774523 2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride CAS No. 102147-04-6

2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride

Cat. No.: B12774523
CAS No.: 102147-04-6
M. Wt: 223.74 g/mol
InChI Key: MLEPLVSTCAPHSL-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride typically involves the hydrogenation of 1-methyl-1H-benz(de)isoquinoline under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted isoquinoline derivatives .

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3a,4,5,6-Hexahydro-1-methyl-1H-benz(de)isoquinoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

102147-04-6

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-methyl-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-9-12-7-3-5-10-4-2-6-11(8-14-9)13(10)12;/h3,5,7,9,11,14H,2,4,6,8H2,1H3;1H

InChI Key

MLEPLVSTCAPHSL-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC3=C2C(CCC3)CN1.Cl

Origin of Product

United States

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